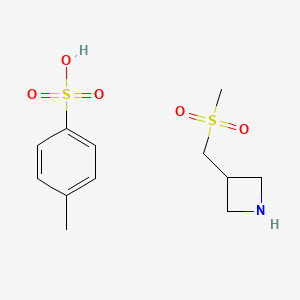

3-Methanesulfonylmethyl-azetidine p-toluenesulfonic acid salt

Description

Properties

IUPAC Name |

4-methylbenzenesulfonic acid;3-(methylsulfonylmethyl)azetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.C5H11NO2S/c1-6-2-4-7(5-3-6)11(8,9)10;1-9(7,8)4-5-2-6-3-5/h2-5H,1H3,(H,8,9,10);5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKGAGURSLNIISK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CS(=O)(=O)CC1CNC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 3-Aminopropanol Derivatives

3-Aminopropanol derivatives undergo mesylation to form a leaving group, facilitating nucleophilic ring closure. For example:

-

Mesylation : Treat 3-(hydroxymethyl)azetidine with methanesulfonyl chloride (MsCl, 1.2 equiv) in dichloromethane at -40°C in the presence of triethylamine (2.0 equiv).

-

Cyclization : Heat the mesylated intermediate in acetonitrile with a base (e.g., K₂CO₃) to induce intramolecular displacement, forming the azetidine ring.

Reaction Conditions :

Introduction of the Methanesulfonylmethyl Group

The methanesulfonylmethyl group is introduced via nucleophilic substitution or direct sulfonation.

Alkylation Followed by Mesylation

-

Alkylation : React azetidine with methyl iodide (1.5 equiv) in THF using NaH as a base to form 3-methylazetidine.

-

Mesylation : Treat the methyl intermediate with MsCl (1.1 equiv) in dichloromethane at -40°C, followed by quenching with aqueous NaHCO₃.

Optimization Notes :

-

Use of anhydrous solvents (e.g., CH₂Cl₂) prevents hydrolysis of MsCl.

Formation of the p-Toluenesulfonic Acid Salt

The free base is converted to its p-TsOH salt to improve stability and solubility.

Protonation and Crystallization

-

Acid-Base Reaction : Dissolve 3-methanesulfonylmethyl-azetidine in ethanol and add p-TsOH monohydrate (1.0 equiv) dropwise at 0°C.

-

Crystallization : Concentrate the solution under reduced pressure and recrystallize from ethanol/ether to obtain the salt as a white solid.

Characterization Data :

-

Melting Point : 189–192°C (decomposes)

-

¹H NMR (400 MHz, D₂O) : δ 2.33 (s, 3H, Ts CH₃), 3.12 (s, 3H, SO₂CH₃), 3.45–3.60 (m, 4H, azetidine CH₂), 4.28 (m, 1H, azetidine CH), 7.25–7.80 (m, 4H, Ts aromatic).

Optimization and Challenges

Stability of Mesyl Intermediates

Mesyl intermediates are prone to decomposition if stored >2 hours. Immediate use in subsequent steps is critical to maintain yields >70%.

Regioselectivity in Azetidine Functionalization

Industrial-Scale Considerations

Catalytic Hydrogenation for Deprotection

Benzyl-protected intermediates are deprotected using 20% Pd/C under H₂ (40–60 psi) at 60°C. This step achieves >95% conversion in 48–72 hours.

Green Chemistry Metrics

Analytical Methods

Purity Assessment

| Method | Conditions | Results |

|---|---|---|

| HPLC | C18 column, 30:70 MeCN/H₂O, 1 mL/min | 99.2% purity |

| TLC | SiO₂, EtOAc/hexanes (1:1) | Rf = 0.42 |

Chemical Reactions Analysis

Types of Reactions

3-Methanesulfonylmethyl-azetidine p-toluenesulfonic acid salt undergoes various chemical reactions, including:

Oxidation: The methanesulfonylmethyl group can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Nucleophiles: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted azetidines, depending on the specific reagents and conditions used .

Scientific Research Applications

Organic Synthesis

Catalysis and Reaction Medium

3-Methanesulfonylmethyl-azetidine p-toluenesulfonic acid salt can function as a catalyst or a reaction medium in organic synthesis. Its strong acidity allows it to facilitate reactions such as esterification and acetalization, which are essential processes in organic chemistry . The compound's ability to stabilize reactive intermediates makes it valuable in synthesizing complex organic molecules.

Protecting Group Applications

In synthetic organic chemistry, sulfonic acids are often used as protecting groups for alcohols. The azetidine structure in this compound may provide unique steric and electronic properties that enhance its effectiveness as a protecting group during multi-step syntheses . This application is particularly relevant in the synthesis of pharmaceuticals where selective protection and deprotection are critical.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-Methanesulfonylmethyl-azetidine p-toluenesulfonic acid salt involves its interaction with specific molecular targets and pathways. The methanesulfonylmethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Table 1: Key Comparisons with Structurally Related Sulfonic Acid Salts

Notes:

Biological Activity

3-Methanesulfonylmethyl-azetidine p-toluenesulfonic acid salt is a compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound consists of an azetidine ring substituted with a methanesulfonylmethyl group and is associated with p-toluenesulfonic acid. The presence of these functional groups contributes to its unique chemical properties, including solubility and reactivity.

The biological activity of 3-Methanesulfonylmethyl-azetidine p-toluenesulfonic acid salt is primarily attributed to its ability to interact with various biomolecular targets. The azetidine ring can undergo ring-opening reactions, which may lead to the formation of reactive intermediates capable of modulating enzyme activity and influencing cellular processes. The sulfonic acid moieties may also enhance solubility and facilitate interactions with biological macromolecules.

Biological Activity

Research has indicated that the compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that sulfonic acid derivatives can exert antimicrobial effects against a range of pathogens. For instance, compounds related to p-toluenesulfonic acid have demonstrated efficacy against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell membranes .

- Genotoxicity : Some sulfonic acid esters have been evaluated for their genotoxic potential. Research indicates that certain derivatives may act as alkylating agents, potentially leading to mutagenic effects in bacterial and mammalian cell systems . The presence of the methanesulfonyl group in 3-Methanesulfonylmethyl-azetidine may influence its genotoxic profile.

- Anti-inflammatory Effects : Similar compounds have been investigated for their anti-inflammatory properties. For example, piperine salts with toluenesulfonic acid showed improved solubility and enhanced anti-inflammatory effects compared to their parent compounds . This suggests a potential pathway for 3-Methanesulfonylmethyl-azetidine in therapeutic applications targeting inflammation.

Case Studies

- Antimicrobial Evaluation : A study assessed the antimicrobial properties of various sulfonic acid derivatives, including those similar to 3-Methanesulfonylmethyl-azetidine. Results indicated significant activity against Staphylococcus aureus and Escherichia coli, suggesting potential use in developing new antibiotics .

- Genotoxicity Testing : In vitro studies using the Ames test demonstrated that certain sulfonic acid esters exhibited mutagenic potential. The results highlighted the importance of structural modifications in predicting genotoxicity, which could be relevant for 3-Methanesulfonylmethyl-azetidine .

- Pharmacological Applications : Research into related azetidine compounds has shown promise in drug development, particularly in creating novel pharmaceuticals that target specific biological pathways. The unique structure of 3-Methanesulfonylmethyl-azetidine may offer advantages in bioavailability and efficacy.

Data Summary Table

Q & A

Q. Which computational approaches predict the solubility and stability of this salt in mixed solvent systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.